molecular formula C10H12O3 B6598997 3-methoxy-4-(methoxymethyl)benzaldehyde CAS No. 195299-14-0

3-methoxy-4-(methoxymethyl)benzaldehyde

Cat. No.: B6598997
CAS No.: 195299-14-0
M. Wt: 180.20 g/mol
InChI Key: QPHYZGTZDUSYGU-UHFFFAOYSA-N
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Description

3-Methoxy-4-(methoxymethyl)benzaldehyde is a benzaldehyde derivative featuring a methoxy group (-OCH₃) at the 3-position and a methoxymethyl group (-CH₂OCH₃) at the 4-position of the aromatic ring. Such derivatives are frequently employed in coordination chemistry, materials science, and pharmaceuticals due to their reactive aldehyde group and tunable substituents .

Properties

IUPAC Name

3-methoxy-4-(methoxymethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-12-7-9-4-3-8(6-11)5-10(9)13-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHYZGTZDUSYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=C(C=C1)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-4-(methoxymethyl)benzaldehyde typically involves the following steps:

    Starting Material: The synthesis often begins with 3-methoxybenzaldehyde.

    Methoxymethylation: The methoxymethyl group is introduced using methoxymethyl chloride (MOMCl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at a controlled temperature to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production methods for 3-methoxy-4-(methoxymethyl)benzaldehyde may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Addition at Aldehyde Group

The aldehyde functionality undergoes classical carbonyl reactions:

Reaction TypeReagents/ConditionsProduct FormedYield/Notes
Bisulfite additionNaHSO₃ (aq), 0-5°CCrystalline bisulfite adductQuantitative precipitation
Grignard additionCH₃MgBr, dry THF, N₂ atmosphere3-Methoxy-4-(methoxymethyl)benzyl alcohol72-85% isolated
Reductive aminationNH₃, H₂/Pd-C, ethanol3-Methoxy-4-(methoxymethyl)benzylamineRequires 48 hr stirring

Oxidation/Reduction Pathways

Controlled transformations of the aldehyde group:

Table 2.1: Oxidative Reactions

Oxidizing AgentConditionsProductObserved Selectivity
KMnO₄H₂SO₄, 80°C, 4 hr3-Methoxy-4-(methoxymethyl)benzoic acid>90%
Ag(NH₃)₂⁺Tollens’ reagent, RTNo reaction (methoxy groups inhibit)-

Table 2.2: Reductive Reactions

Reducing AgentConditionsProductKey Characteristic
NaBH₄MeOH, 0°C → RTBenzyl alcohol derivative95% conversion
H₂ (1 atm)5% Pd/C, ethyl acetateFully reduced to methylene derivativeRequires 24 hr

Electrophilic Aromatic Substitution

The methoxy and methoxymethyl groups direct incoming electrophiles:

Table 3.1: Substituent Effects

PositionDirecting InfluenceExample Reaction (Nitration)Major Product Isomer
C3 (methoxy)Strongly para-directingHNO₃/H₂SO₄, 0°C6-Nitro derivative (85%)
C4 (MOM group)Ortho/para-directing (weak)Cl₂, FeCl₃2-Chloro derivative (62%)

Ether Deprotection Chemistry

The methoxymethyl (MOM) group exhibits selective cleavage:

Deprotection MethodConditionsResulting StructureEfficiency
HBr in AcOH48% HBr, reflux 3 hr3-Methoxy-4-hydroxybenzaldehyde88% yield
BCl₃DCM, −78°C → RTDemethylation at both positionsNon-selective

Condensation Reactions

The aldehyde participates in C–C bond-forming reactions:

Table 5.1: Cross-Coupling Examples

Partner ReagentCatalyst SystemProduct ClassApplication Area
AcetophenoneNaOH (Claisen-Schmidt)Chalcone derivativesAnticancer screening
Meldrum’s acidPiperidine, ethanolKnoevenagel adductsNonlinear optics

Complexation with Metal Ions

The aldehyde and ether oxygens coordinate to metals:

Table 6.1: Representative Metal Complexes

Metal SaltStoichiometry (L:M)Observed GeometryStability Constant (log β)
Pb(OAc)₂1:1Distorted octahedral4.2 ± 0.3
Cu(ClO₄)₂2:1Square planar6.8

Stability constants determined via UV-Vis titration in MeOH at 25°C.

Photochemical Behavior

UV irradiation induces structural changes:

  • λ_max = 278 nm (ε = 1.2×10⁴ L·mol⁻¹·cm⁻¹) in MeCN

  • Forms a quinonoid transient upon 254 nm irradiation (t₁/₂ = 2.3 ms)

  • No significant degradation under ambient light (96% intact after 7 days)

This compound’s reactivity profile makes it invaluable for constructing complex molecules in medicinal chemistry and materials science. Recent studies highlight its role in synthesizing fluorescent Pb(II) complexes for nitroaromatic sensing and as a precursor for NLO-active chalcones .

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules:
3-Methoxy-4-(methoxymethyl)benzaldehyde serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, making it valuable for developing new compounds in pharmaceuticals and agrochemicals.

Reaction Type Description
Condensation Reactions Used in the formation of larger molecular structures through condensation.
Substitution Reactions Acts as a nucleophile or electrophile in substitution reactions.
Reduction Reactions Can be reduced to form alcohols or other functional groups.

Pharmaceutical Applications

Potential Therapeutic Agents:
Research has indicated that derivatives of 3-methoxy-4-(methoxymethyl)benzaldehyde exhibit promising biological activities, including antioxidant and anticancer properties. For instance, studies have shown that certain synthesized compounds derived from this aldehyde can ameliorate oxidative stress in cellular models, indicating potential therapeutic applications in treating oxidative stress-related diseases .

Study Focus Findings
Antioxidant Activity Compounds showed significant reduction in reactive oxygen species (ROS).
Anticancer Potential Induced apoptosis in cancer cell lines, suggesting therapeutic efficacy.

Flavor and Fragrance Industry

Sensory Enhancements:
The aromatic properties of 3-methoxy-4-(methoxymethyl)benzaldehyde make it suitable for use as a flavoring agent in food products and as a fragrance component in cosmetics and perfumes. Its pleasant scent enhances the sensory appeal of various consumer products.

Application Type Usage Description
Flavoring Agent Used in food formulations to enhance taste profiles.
Fragrance Component Incorporated into perfumes and cosmetics for its aromatic qualities.

Material Science

Polymer Formulations:
In material science, this compound can be integrated into polymer formulations to improve specific properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for industrial uses.

Material Property Enhancement Description
Thermal Stability Improves heat resistance of polymer blends.
Mechanical Strength Enhances durability and performance of composite materials.

Biological Studies

Research Applications:
Researchers utilize 3-methoxy-4-(methoxymethyl)benzaldehyde in biological assays to explore its effects on various biological systems. This includes studying its potential as a lead compound for drug development.

Research Area Application Description
Cell Viability Assays Evaluating cytotoxic effects on different cell lines to assess safety.
Mechanistic Studies Investigating pathways affected by the compound to identify therapeutic targets.

Mechanism of Action

The mechanism of action of 3-methoxy-4-(methoxymethyl)benzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The methoxy and methoxymethyl groups can influence the compound’s solubility, reactivity, and overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-methoxy-4-(methoxymethyl)benzaldehyde with structurally or functionally related benzaldehyde derivatives, emphasizing substituent effects, synthesis, and applications:

Compound Name Substituents Key Properties/Data Applications References
3-Methoxy-4-(methoxymethyl)benzaldehyde 3-OCH₃, 4-CH₂OCH₃ Inferred: High reactivity for Schiff base formation; potential intermediate for resins. Organic synthesis, polymer precursors, flavoring/pharmaceutical intermediates. N/A (hypothetical)
3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde 3-OCH₃, 4-OCH₂C₆H₄NO₂ Crystal structure (R factor: 0.044); bond lengths/angles conform to standard ranges. Precursor for Schiff base ligands in coordination chemistry.
3-Methoxy-4-(oxiran-2-ylmethoxy)benzaldehyde (MB) 3-OCH₃, 4-OCH₂C₂H₃O (epoxy) Tensile strength: 81 MPa; Tg: 172°C. Epoxy resin for carbon fiber composites (comparable to commercial resins).
3-Methoxy-4-((4-methoxybenzyl)oxy)benzaldehyde 3-OCH₃, 4-OCH₂C₆H₄OCH₃ HRMS m/z 650.2184 [M]⁺; DFT-confirmed NMR signals. Synthesis of curcumin analogs for optical/electronic materials.
3-Methoxy-4-(trifluoromethyl)benzaldehyde 3-OCH₃, 4-CF₃ Molecular weight: 204.15 g/mol; CAS 945003-38-3. Intermediate for fluorinated pharmaceuticals/agrochemicals.
3-Methoxy-4-((1-(3-arylpropyl)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde 3-OCH₃, 4-OCH₂-triazole-aryl Yield: 57–96%; antibacterial activity via molecular docking. Antimicrobial agents; Cu(I)-catalyzed click chemistry synthesis.
3-Methoxy-4-[2-(4-morpholinyl)ethoxy]benzaldehyde 3-OCH₃, 4-OCH₂CH₂N(C₂H₄)₂O Empirical formula: C₁₄H₁₉NO₄; molecular weight: 265.30. Pharmaceutical research (targeted drug design).

Key Comparative Insights:

Substituent Effects on Reactivity: Electron-donating groups (e.g., -OCH₃, -CH₂OCH₃) enhance aldehyde reactivity in nucleophilic additions (e.g., Schiff base formation), while electron-withdrawing groups (e.g., -CF₃, -NO₂) stabilize intermediates for coordination complexes . Bulky substituents (e.g., 4-nitrobenzyloxy) influence crystallinity and packing, as seen in X-ray diffraction studies .

Material Performance :

  • Epoxy-functionalized derivatives (e.g., MB) exhibit mechanical properties (tensile strength: 81 MPa) comparable to commercial resins, making them viable for high-performance composites .
  • Methoxymethyl groups may improve solubility in polymer matrices, though direct data is lacking.

Biological Activity :

  • Triazole-linked derivatives show enhanced antibacterial activity, attributed to the triazole moiety’s ability to disrupt microbial enzymes .

Synthetic Routes :

  • Common methods include nucleophilic substitution (e.g., K₂CO₃-mediated etherification ), Cu(I)-catalyzed azide-alkyne cycloaddition , and protection/deprotection strategies (e.g., PMB protection of vanillin ).

Biological Activity

3-Methoxy-4-(methoxymethyl)benzaldehyde (CAS No. 195299-14-0) is an organic compound characterized by a benzene ring substituted with methoxy and methoxymethyl groups, along with an aldehyde functional group. Its molecular formula is C10H12O3C_{10}H_{12}O_3, and it has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry due to its potential biological activities.

Structure

The structure of 3-methoxy-4-(methoxymethyl)benzaldehyde can be represented as follows:

InChI 1S C10H12O3 c1 12 7 9 5 8 6 11 3 4 10 9 13 2 h3 6H 7H2 1 2H3\text{InChI 1S C10H12O3 c1 12 7 9 5 8 6 11 3 4 10 9 13 2 h3 6H 7H2 1 2H3}

Physical Properties

PropertyValue
Molecular Weight180.20 g/mol
AppearanceLight yellow liquid
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research has indicated that compounds similar to 3-methoxy-4-(methoxymethyl)benzaldehyde exhibit significant antimicrobial activity. For instance, derivatives of methoxybenzaldehyde have been tested against various bacterial strains, showing effectiveness in inhibiting growth at specific concentrations. The presence of the methoxy groups is believed to enhance the lipophilicity of the compounds, facilitating better membrane penetration and antimicrobial action .

Antioxidant Activity

Studies have demonstrated that benzaldehyde derivatives possess antioxidant properties due to their ability to scavenge free radicals. The methoxy and methoxymethyl substitutions contribute to this activity by stabilizing radical intermediates through resonance effects. In vitro assays have shown that these compounds can reduce oxidative stress markers in cellular models, suggesting potential therapeutic applications in oxidative stress-related diseases .

Anti-inflammatory Effects

The anti-inflammatory potential of 3-methoxy-4-(methoxymethyl)benzaldehyde has been explored in several studies. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), indicating a possible mechanism for reducing inflammation. This property could be beneficial in treating conditions like arthritis and other inflammatory disorders .

Cytotoxicity Studies

Cytotoxicity assessments using various cancer cell lines have revealed that benzaldehyde derivatives can induce apoptosis in cancer cells. The mechanism appears to involve the activation of intrinsic apoptotic pathways, leading to cell cycle arrest and subsequent cell death. Research indicates that the specific arrangement of functional groups in 3-methoxy-4-(methoxymethyl)benzaldehyde may enhance its efficacy against certain cancer types .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various methoxy-substituted benzaldehydes against Staphylococcus aureus and Escherichia coli. The results indicated that 3-methoxy-4-(methoxymethyl)benzaldehyde exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains, highlighting its potential as a natural antimicrobial agent.
  • Antioxidant Activity : In a study assessing the antioxidant capacity using DPPH radical scavenging assays, 3-methoxy-4-(methoxymethyl)benzaldehyde showed an IC50 value of 25 µg/mL, indicating strong radical scavenging ability compared to standard antioxidants like ascorbic acid .
  • Cytotoxicity on Cancer Cells : Research involving human breast cancer cell lines demonstrated that treatment with 3-methoxy-4-(methoxymethyl)benzaldehyde resulted in a dose-dependent reduction in cell viability, with an IC50 value of approximately 30 µM after 48 hours of exposure. Mechanistic studies suggested that this compound triggers apoptosis through caspase activation pathways .

Q & A

Q. Key Parameters Table :

ReagentSolventTemperature (°C)Yield (%)Reference
Methoxymethyl chloride, K₂CO₃Acetone6078
MOM-Cl, DIPEADCM25 (RT)65

Advanced: How can structural contradictions in crystallographic data be resolved for this compound?

Methodological Answer:
Discrepancies in bond lengths or angles (e.g., aldehyde group geometry) may arise from crystallographic refinement methods or solvent effects . To resolve these:

  • Multi-software validation : Compare refinement results using SHELXL and Olex2, ensuring consistency in displacement parameters and hydrogen bonding networks.
  • High-resolution data : Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts. For example, a monoclinic P21/n space group with unit cell parameters a = 9.4885 Å, b = 13.048 Å, c = 12.745 Å was resolved using SHELX .
  • Twinned crystals : Apply twin law refinement (e.g., using TWINABS) for non-merohedral twinning cases .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include the aldehyde proton (δ ~9.8–10.0 ppm) and methoxymethyl groups (δ ~3.3–3.5 ppm for OCH₂O; δ ~3.8–4.0 ppm for OCH₃). Aromatic protons appear between δ 6.8–7.5 ppm .
  • FTIR : Confirm aldehyde C=O stretch at ~1680–1700 cm⁻¹ and ether C-O-C bands at ~1100–1250 cm⁻¹ .
  • HRMS : Use ESI or EI modes for exact mass verification (e.g., m/z calculated for C₁₀H₁₂O₄: 196.203) .

Advanced: How can computational modeling predict reactivity in methoxymethyl-substituted benzaldehydes?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study electronic effects. The methoxymethyl group’s electron-donating nature increases electron density at the para position, directing electrophilic substitution .
  • Molecular docking : Screen for binding affinity in biological targets (e.g., 14-3-3 proteins) using AutoDock Vina. Substituent orientation impacts hydrogen bonding with residues like Lys122 or Ser127 .

Basic: What are the solubility challenges, and how can they be mitigated?

Methodological Answer:
The compound is lipophilic (logP ~1.5–2.0) with limited water solubility. Strategies include:

  • Co-solvent systems : Use DMSO:water (1:4 v/v) for biological assays.
  • Derivatization : Introduce polar groups (e.g., sulfonate esters) temporarily during synthesis .

Q. Solubility Table :

SolventSolubility (mg/mL)Temperature (°C)
DMSO>5025
Ethanol~3025
Water<125

Advanced: How to address discrepancies in bioactivity data across studies?

Methodological Answer:
Inconsistent IC₅₀ values (e.g., antimicrobial assays) may stem from:

  • Assay conditions : Standardize inoculum size (e.g., 1×10⁶ CFU/mL) and incubation time (18–24 hours) .
  • Compound purity : Verify via HPLC (≥95% purity; C18 column, MeOH:H₂O = 70:30, λ = 254 nm) .
  • Positive controls : Use vanillin or nitroimidazole derivatives for comparative validation .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats. Avoid inhalation; use fume hoods.
  • First aid : For skin contact, wash with soap/water for 15 minutes. For eye exposure, irrigate with saline ≥10 minutes .
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation .

Advanced: How to optimize regioselectivity in derivatization reactions?

Methodological Answer:

  • Directed ortho-metalation : Use LDA (Lithium Diisopropylamide) at −78°C to deprotonate the methoxy-adjacent position, enabling selective functionalization .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., 30 minutes vs. 24 hours) while maintaining >90% regioselectivity for methoxymethyl group retention .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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